molecular formula C22H30FN5O B6903705 N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide

Cat. No.: B6903705
M. Wt: 399.5 g/mol
InChI Key: JTCZRSUBNYUPHD-UHFFFAOYSA-N
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Description

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclopentyl group, a fluorophenyl group, a triazolylmethyl group, and a piperidinylacetamide moiety.

Properties

IUPAC Name

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN5O/c23-20-7-5-19(6-8-20)22(18-3-1-2-4-18)25-21(29)16-27-12-9-17(10-13-27)15-28-14-11-24-26-28/h5-8,11,14,17-18,22H,1-4,9-10,12-13,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCZRSUBNYUPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CN3CCC(CC3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the cyclopentyl-(4-fluorophenyl)methyl intermediate: This step involves the reaction of cyclopentyl bromide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the triazolylmethyl group: The intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring via a click chemistry reaction.

    Formation of the piperidinylacetamide moiety: The final step involves the reaction of the triazole intermediate with piperidine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and receptor binding.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This can result in various pharmacological effects, such as neuroprotection or anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopentyl-(4-chlorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
  • N-[cyclopentyl-(4-bromophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide

Uniqueness

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its chlorinated or brominated analogs.

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